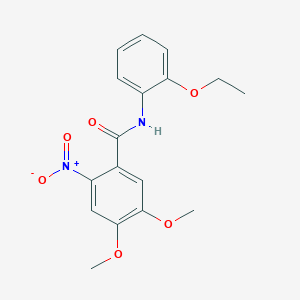
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide, also known as TINUVIN 292, is an organic compound that belongs to the class of benzophenone derivatives. It is widely used in the field of polymer chemistry as a UV absorber to protect polymers from UV radiation. In addition, it has also been studied for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 involves its ability to absorb UV radiation and prevent the formation of free radicals. It also has the ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
This compound 292 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 has several advantages as a research tool. It is relatively inexpensive and readily available. It is also stable under a variety of conditions, which makes it easy to handle and store. However, it does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which means that it may not be effective for long-term studies.
Orientations Futures
There are several potential future directions for research involving 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is its potential use as a research tool for studying the effects of UV radiation and oxidative stress on cells and tissues. Further studies are needed to fully understand the potential applications of this compound 292 in these areas.
Méthodes De Synthèse
The synthesis of 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 involves the condensation reaction between 2-hydroxy-5-chlorobenzohydrazide and 2,2,6,6-tetramethyl-4-piperidone. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to yield a high purity product.
Applications De Recherche Scientifique
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-15(2)8-11(9-16(3,4)20-15)18-19-14(22)12-7-10(17)5-6-13(12)21/h5-7,20-21H,8-9H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYBVXMPLNOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=C(C=CC(=C2)Cl)O)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)


![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)
![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)

